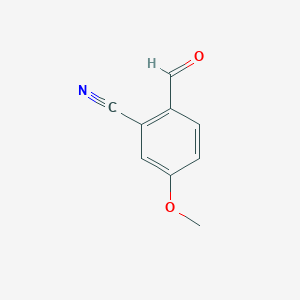

2-Cyano-4-methoxybenzaldehyde

描述

Contextual Significance in Synthetic Organic Chemistry

In the field of synthetic organic chemistry, 2-Cyano-4-methoxybenzaldehyde serves as a crucial building block for constructing more complex molecular structures. The aldehyde group (CHO) readily participates in a variety of fundamental organic reactions, including condensations and reductive aminations. smolecule.com Simultaneously, the cyano (CN) and methoxy (B1213986) (OCH₃) groups can be involved in or influence other chemical transformations, such as cyclization reactions, rendering the compound a versatile intermediate. smolecule.com

The utility of this compound is particularly evident in the synthesis of heterocyclic compounds. Heterocycles are a core component of many functional materials and pharmaceuticals, and aldehydes are key precursors in their assembly. For instance, related methoxybenzaldehydes are used in multicomponent reactions to produce complex heterocyclic systems like pyran, pyrimidine, and thiazole (B1198619) derivatives. researchgate.netjst.go.jp Specifically, 4-methoxybenzaldehyde (B44291) is employed in Knoevenagel condensation reactions, a fundamental step for creating compounds with diverse biological activities. researchgate.net It is also used to synthesize various other biologically active heterocyclic compounds, demonstrating the importance of the methoxybenzaldehyde scaffold in generating chemical diversity. nih.govnih.govresearchgate.net

A significant industrial application of this compound is its role as a key intermediate in the synthesis of specific pharmaceutical agents. google.compunagri.com Its structural framework is essential for building the final active pharmaceutical ingredient (API), highlighting its importance in process chemistry for drug manufacturing. punagri.com

Foundational Role in Medicinal Chemistry and Drug Discovery

The structural motifs present in this compound are of significant interest to medicinal chemists. The compound itself serves as a critical precursor in the synthesis of advanced therapeutic agents. punagri.comtianmingpharm.com

A prime example of its foundational role is its use as a key intermediate in the synthesis of Finerenone. smolecule.compunagri.com Finerenone is a non-steroidal, selective mineralocorticoid receptor (MR) antagonist developed for managing chronic kidney disease in patients with type 2 diabetes. punagri.com The specific arrangement of the cyano and methoxy groups on the benzaldehyde (B42025) ring is a critical part of the pharmacophore required for the drug's activity.

Furthermore, the functional groups on the molecule contribute to the desirable properties of potential drug candidates. The methoxy group can enhance solubility and bioavailability, while the cyano group can influence biological activity. smolecule.com Research on related structures has shown that derivatives of methoxybenzaldehyde are used to synthesize compounds with potential antiproliferative and antitumor activities. For example, derivatives have been synthesized and evaluated as inhibitors of enzymes like 12-lipoxygenase, which is implicated in various inflammatory diseases. researchgate.netnih.govnih.gov Structure-activity relationship (SAR) studies on related series of compounds often explore modifications on the methoxy-substituted phenyl ring to optimize potency and selectivity. nih.govnih.gov The compound is a precursor for a variety of biologically active molecules, underscoring its importance in the pipeline of drug discovery and development. researchgate.netnih.gov

| Final Product | Therapeutic Class | Role of this compound | Reference |

|---|---|---|---|

| Finerenone | Non-steroidal Mineralocorticoid Receptor (MR) Antagonist | A key intermediate raw material in the synthesis pathway. | smolecule.compunagri.com |

Structure

3D Structure

属性

IUPAC Name |

2-formyl-5-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-12-9-3-2-7(6-11)8(4-9)5-10/h2-4,6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEDMRUNNPUDXOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676372 | |

| Record name | 2-Formyl-5-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21962-47-0 | |

| Record name | 2-Formyl-5-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Cyano 4 Methoxybenzaldehyde

Multi-Step Synthesis from Substituted Aromatic Precursors

The construction of 2-Cyano-4-methoxybenzaldehyde is often achieved through a linear synthetic sequence starting from readily available substituted aromatic compounds. A prominent strategy involves the sequential installation of the cyano and aldehyde functionalities onto a methoxy-substituted benzene (B151609) ring. This approach allows for controlled, step-by-step assembly of the target molecule.

Amidation-Dehydration Sequences for Nitrile Moiety Introduction

A common and effective method for introducing a nitrile group onto an aromatic ring, which avoids the use of highly toxic cyanide reagents, begins with a carboxylic acid functional group. google.com This process typically involves a two-step amidation-dehydration sequence.

The synthesis can start from 3-methoxy-4-methylbenzoic acid. google.com The first step is the conversion of the carboxylic acid to a primary amide, 3-methoxy-4-methylbenzamide. This is often accomplished by first activating the carboxylic acid, for instance, by converting it to an acyl chloride using thionyl chloride (SOCl₂), followed by a reaction with ammonia. google.com

The subsequent and crucial step is the dehydration of the primary amide to yield the corresponding nitrile, 3-methoxy-4-methylbenzonitrile (B1590838). google.com A variety of dehydrating agents can be employed for this transformation, with thionyl chloride being a documented reagent for this specific synthesis. google.commasterorganicchemistry.comrsc.org The reaction conditions for this sequence are optimized to ensure high conversion rates. google.com

Table 1: Representative Conditions for Amidation-Dehydration Sequence

| Step | Starting Material | Reagents | Temperature | Duration | Yield | Reference |

|---|---|---|---|---|---|---|

| Amidation | 3-methoxy-4-methylbenzoic acid | 1. Thionyl Chloride2. Ammonia water | 80-90°C | 2h | High | google.com |

| Dehydration | 3-methoxy-4-methylbenzamide | Thionyl Chloride | 60°C | 2h | 97% | google.com |

| Dehydration | 3-methoxy-4-methylbenzamide | Thionyl Chloride | 80°C | 0.5h | 89% | google.com |

This table is interactive and represents data synthesized from cited research.

Benzylic Bromination and Subsequent Hydrolytic Transformations for Aldehyde Functionalization

Once the nitrile moiety is in place on the aromatic ring (as in 3-methoxy-4-methylbenzonitrile), the next strategic step is the functionalization of the benzylic methyl group to form the aldehyde. google.com This is typically achieved through a two-step process involving radical bromination followed by hydrolysis.

The benzylic position is particularly reactive towards free-radical halogenation due to the resonance stabilization of the resulting benzylic radical. chemistrysteps.commasterorganicchemistry.com N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a low, constant concentration of bromine, which favors selective benzylic substitution over other potential side reactions. chemistrysteps.comchadsprep.com The reaction is often initiated by light or a radical initiator. chadsprep.com In the synthesis of this compound, the methyl group of 3-methoxy-4-methylbenzonitrile is brominated with NBS to form 3-methoxy-4-dibromomethylbenzonitrile. google.com

The final step is the hydrolysis of the geminal dibromide to the aldehyde. google.comyoutube.com This transformation must be conducted under carefully controlled conditions to prevent the simultaneous hydrolysis of the sensitive cyano group. google.com While various reagents can effect this hydrolysis, the use of weak bases or dimethyl sulfoxide (B87167) (DMSO) is necessary to preserve the nitrile functionality. google.com One literature method employs silver nitrate (B79036) for a similar hydrolysis, though this is less suitable for large-scale production due to cost. google.com

Table 2: Reagents for Benzylic Functionalization

| Transformation | Reagent(s) | Function | Reference |

|---|---|---|---|

| Benzylic Bromination | N-Bromosuccinimide (NBS) | Selectively brominates the benzylic carbon. | google.comchemistrysteps.com |

| Hydrolysis of Dibromide | Weak bases or DMSO | Converts the dibromomethyl group to an aldehyde. | google.com |

| Hydrolysis of Dibromide | Silver Nitrate | Alternative reagent for hydrolysis. | google.com |

This table is interactive and summarizes common reagents for the described transformations.

Directed Cyanation Reactions on Halogenated Aromatic Scaffolds

An alternative strategy for synthesizing aromatic nitriles involves the direct introduction of a cyano group onto a pre-functionalized aromatic ring, typically through the displacement of a halide. Transition metal-catalyzed cyanation reactions are powerful tools for this purpose. organic-chemistry.org

While not the primary route described for this compound in the specific patent found, general methodologies exist that could be adapted. google.com For instance, a suitably halogenated methoxybenzaldehyde or a precursor could undergo a palladium- or copper-catalyzed cyanation reaction. organic-chemistry.org The Rosenmund-von Braun reaction, a classic method involving the reaction of an aryl halide with a copper(I) cyanide, is a foundational example of this approach. Modern variations often use catalytic amounts of a transition metal and a variety of cyanide sources, such as the less toxic zinc cyanide. organic-chemistry.org Rhodium-catalyzed directed C-H cyanation is another advanced method where a directing group on the aromatic ring guides the cyanation to a specific position, offering high regioselectivity. nih.gov These methods provide a convergent approach to the target molecule or key intermediates.

Oxidative Cleavage Approaches to Aldehyde Formation

Oxidative cleavage of a carbon-carbon double bond is a fundamental method for the synthesis of aldehydes and ketones. masterorganicchemistry.com This strategy can be applied to the synthesis of aromatic aldehydes by starting with an appropriately substituted styrene (B11656) derivative. The most common reagent for this transformation is ozone (O₃), in a process known as ozonolysis. masterorganicchemistry.com

In a hypothetical synthesis of this compound, one could envision a precursor such as 2-cyano-4-methoxy-styrene. Ozonolysis of this alkene would cleave the double bond, yielding the desired aldehyde directly after a reductive workup (e.g., with dimethyl sulfide (B99878) or zinc). This approach offers a direct route to the aldehyde functionality, provided a suitable olefin precursor is accessible.

Another related method is the oxidative cleavage of 1,2-diols, which can be formed from alkenes via dihydroxylation. masterorganicchemistry.com Reagents like sodium periodate (B1199274) (NaIO₄) or lead tetraacetate can cleave the C-C bond of the diol to give two carbonyl compounds. masterorganicchemistry.com Furthermore, the oxidation of other precursors, such as anethole (B165797) to anisaldehyde (a related methoxybenzaldehyde), demonstrates the utility of oxidative cleavage in preparing aromatic aldehydes from natural products or other complex starting materials. chemicalbook.com

Strategic Considerations in Reaction Pathway Design

The design of a viable synthetic route to a multifunctional compound like this compound requires careful consideration of several strategic factors. The choice of starting materials, the sequence of reactions, and the specific reagents used are all dictated by the need to control selectivity and ensure compatibility among the various functional groups present in the molecule and its intermediates.

Regioselectivity and Functional Group Compatibility

Regioselectivity: Achieving the correct 1,2,4-substitution pattern on the benzene ring is a primary challenge. When starting with a monosubstituted or disubstituted benzene, the directing effects of the existing substituents must be managed to install new functional groups at the desired positions. For example, in the synthesis starting from 3-methoxy-4-methylbenzoic acid, the initial substitution pattern is already set, simplifying the regiochemical outcome of subsequent transformations on the side chains. google.com However, if building the ring from simpler precursors, reactions like electrophilic aromatic substitution would require careful control, as the methoxy (B1213986) group is a strong ortho-, para-director, while the cyano and aldehyde groups are meta-directors. Challenges in achieving regioselectivity are common in the synthesis of substituted benzaldehydes. researchgate.net

Functional Group Compatibility: Throughout the multi-step synthesis, the reactivity of all functional groups must be considered at each step. A critical example in the synthesis of this compound is the hydrolysis of the intermediate 3-methoxy-4-dibromomethylbenzonitrile. google.com The nitrile group is susceptible to hydrolysis to a carboxylic acid under either strong acidic or strong basic conditions. Therefore, the conversion of the dibromomethyl group to an aldehyde must be performed under mild conditions, such as with a weak base or DMSO, that are selective for the desired transformation while leaving the nitrile group intact. google.com This illustrates the necessity of choosing reagents that are compatible with the sensitive functionalities present in the molecule.

Optimization of Reaction Conditions and Yield

A significant advancement in synthesizing this compound involves a multi-step process starting from 3-methoxy-4-methylbenzoic acid. google.com This pathway is designed for high yields and operational simplicity. The process begins with the conversion of the starting carboxylic acid into an amide, which is then dehydrated to form a nitrile. Subsequent bromination of the methyl group followed by hydrolysis yields the final aldehyde product. google.com

The optimization of this synthetic route hinges on carefully controlling the conditions for each reaction step to maximize the yield and purity of the intermediates and the final product. Researchers have identified specific parameters that influence the efficiency of each transformation. For instance, the dehydration of the amide to the nitrile can achieve a 97% yield when conducted at 60°C for two hours using thionyl chloride. google.com Altering these conditions, such as increasing the temperature to 80°C, can shorten the reaction time to 30 minutes but may result in a slightly lower yield of 89%. google.com

The final hydrolysis step is particularly critical. The choice of hydrolyzing agent is crucial to prevent the unintended hydrolysis of the cyano group. google.com Strong acids or bases are unsuitable for this reason. Mild organic bases like pyridine (B92270) or solvents such as dimethyl sulfoxide (DMSO) are effective for this transformation. google.com Using pyridine in ethanol (B145695) at 100°C for two hours can result in a product yield of 85%. google.com While other reagents like silver nitrate can also effect the hydrolysis, its high cost makes it unsuitable for industrial-scale production. google.comgoogle.com

Modern approaches to reaction optimization increasingly employ high-throughput experimentation and machine learning algorithms. beilstein-journals.orgchemrxiv.org These techniques allow for the rapid and systematic screening of a wide range of variables—including catalysts, solvents, temperatures, and reagent concentrations—to identify the optimal conditions for maximizing yield and minimizing byproducts. beilstein-journals.org

| Step | Reactants | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Amide Synthesis | 3-methoxy-4-methylbenzoyl chloride, Ammonia water | - | - | 86% | google.com |

| Nitrile Synthesis (Dehydration) | 3-methoxy-4-methylbenzamide | Thionyl chloride | 60°C, 2h | 97% | google.com |

| Bromination | 3-methoxy-4-methylbenzonitrile | N-bromosuccinimide (NBS) | - | 95% | google.com |

| Hydrolysis | 3-methoxy-4-dibromomethylbenzonitrile | Pyridine, Ethanol | 100°C, 2h | 85% | google.com |

Green Chemistry Principles in Synthetic Route Development

The integration of green chemistry principles into the synthesis of this compound is a crucial aspect of modern process development, aiming to enhance safety, reduce environmental impact, and improve economic viability.

A primary goal in the green synthesis of this compound is the avoidance of highly toxic reagents. google.com Traditional methods for introducing a cyano group often rely on the use of cyanide salts, which are extremely hazardous. google.com A significant improvement is a synthetic pathway that generates the cyano group from a carboxylic acid via ammoniation and dehydration, completely circumventing the need for cyanide reagents. google.com This approach not only enhances the safety of the process but also simplifies handling and waste disposal protocols.

Solvent selection is another key area of focus. While some steps in the synthesis may still use hazardous solvents like carbon tetrachloride or dichloromethane, there is a concerted effort to substitute them with greener alternatives. google.com For example, ethanol is used as a solvent in the hydrolysis step. google.com The broader field of green chemistry offers examples of environmentally benign solvent systems, such as water or combinations like water and ethyl acetate (B1210297), which have been successfully used in the synthesis of related benzaldehydes. google.comresearchgate.net The use of dimethyl carbonate (DMC) as a non-toxic methylating agent in other syntheses also serves as a model for replacing hazardous substances like dimethyl sulfate. google.com

Catalysis is a cornerstone of green chemistry, offering pathways to increase reaction efficiency, reduce energy consumption, and minimize waste. In the context of this compound synthesis, catalytic methods provide an alternative route for introducing the cyano group. One such method involves the palladium-catalyzed cyanation of 4-bromo-2-methoxybenzaldehyde. google.com In this reaction, a palladium acetate catalyst facilitates the coupling of the aryl bromide with a cyanide source, such as potassium hexacyanoferrate(II), to form the desired nitrile. google.com This catalytic approach enhances the efficiency of the cyanation step.

The use of phase transfer catalysts and solid acid catalysts in the synthesis of other aldehydes demonstrates the broad applicability of catalytic strategies. cqu.edu.cn These catalysts can improve reaction rates, allow for milder reaction conditions, and can often be recovered and reused, further reducing the environmental footprint of the chemical process. google.com

For a synthetic method to be viable on an industrial scale, it must be simple, robust, and economically feasible. The synthesis of this compound starting from 3-methoxy-4-methylbenzoic acid is described as having mild and rapid reaction conditions, a simple process, and being easy to operate, making it suitable for industrial production. google.com

A key factor in industrial scalability is the cost of reagents. The avoidance of expensive materials like silver nitrate in the hydrolysis step is a critical consideration for large-scale manufacturing, favoring more economical alternatives like pyridine or DMSO. google.comgoogle.com Furthermore, process simplification can be achieved by reducing the number of synthetic steps or by combining multiple transformations into a single "one-pot" reaction. This minimizes the need for isolating and purifying intermediates, which in turn saves time, reduces solvent consumption, and decreases waste generation. researchgate.net The elimination of highly toxic reagents also contributes to process simplification by reducing the complexity and cost associated with safety measures and waste management. google.com

Role As a Crucial Intermediate in Complex Molecule Synthesis

Integration into Active Pharmaceutical Ingredient (API) Synthesis

The unique chemical reactivity of cyanobenzaldehyde isomers makes them important precursors in the development of Active Pharmaceutical Ingredients (APIs). Their ability to act as scaffolds for building more complex drug molecules is a key area of research and application.

While 2-Cyano-4-methoxybenzaldehyde is a key aromatic intermediate, it is its isomer, 4-Cyano-2-methoxybenzaldehyde , that is prominently documented as a crucial precursor in the synthesis of certain non-steroidal mineralocorticoid receptor (MR) antagonists. A notable example is Finerenone, an API developed for treating chronic kidney disease and type 2 diabetes. In the synthesis of Finerenone, 4-Cyano-2-methoxybenzaldehyde serves as a key building block for constructing the core dihydropyridine (B1217469) structure of the final drug molecule. The presence of the cyano and methoxy (B1213986) groups on the benzaldehyde (B42025) ring is essential for the subsequent reaction steps that lead to the formation of this complex, non-steroidal scaffold. These antagonists are designed to selectively block the mineralocorticoid receptor, offering therapeutic benefits without the side effects associated with steroidal drugs.

| Compound Name | CAS Number | Molecular Formula | Role in Synthesis |

|---|---|---|---|

| 4-Cyano-2-methoxybenzaldehyde | 21962-45-8 | C₉H₇NO₂ | Key precursor for the non-steroidal MR antagonist Finerenone |

This compound is particularly valuable in the construction of diverse heterocyclic compounds due to the ortho-relationship of its cyano and aldehyde functionalities. This specific arrangement facilitates intramolecular reactions, leading to the efficient formation of fused ring systems. This class of molecules, known as 2-acylbenzonitriles, has been identified as a versatile starting material for developing cascade (multi-step, one-pot) reactions.

Research has demonstrated that 2-cyanobenzaldehydes can react with a variety of nucleophiles to produce several classes of medicinally relevant heterocycles:

Isoindolinones: These structures are formed through reactions with amines, where the aldehyde reacts to form an imine, followed by an intramolecular attack from the nitrogen onto the cyano group, leading to cyclization.

Phthalides (Isobenzofuranones): Reactions with alcohols or other oxygen-based nucleophiles can lead to the formation of these lactone-containing bicyclic structures.

The utility of 2-cyanobenzaldehydes in these divergent cascade reactions makes them powerful tools for medicinal chemists. By carefully selecting the reaction partners and conditions, a variety of complex heterocyclic and polycyclic scaffolds can be synthesized from this single intermediate, forming the core of potential new drug candidates.

| Starting Material Class | Reactant Type | Resulting Heterocyclic Core | Significance |

|---|---|---|---|

| 2-Cyanobenzaldehydes | Amines/Ammonia | Isoindolinone | Core structure in various bioactive compounds |

| 2-Cyanobenzaldehydes | Alcohols/Water | Phthalide | Found in natural products and synthetic pharmaceuticals |

Building Block in Fine Chemical Synthesis

Beyond its role in direct API synthesis, this compound is a versatile organic building block used in the broader field of fine chemical synthesis. Organic building blocks are functionalized molecules that serve as the basic components for the bottom-up assembly of more complex molecular structures. The value of this compound lies in its two distinct and reactive functional groups—the aldehyde and the cyano group—which can be manipulated selectively.

Aldehyde Group: This group is a gateway for numerous classical organic reactions, including Wittig reactions to form alkenes, reductive amination to form amines, and additions of organometallic reagents to create secondary alcohols.

Cyano Group (Nitrile): The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. This versatility allows chemists to introduce a range of different functionalities into a molecule.

This dual reactivity makes this compound a useful intermediate for producing a wide array of substituted aromatic compounds used in the synthesis of agrochemicals, dyes, and materials science products. Its structure allows for selective reactions, making it valuable for creating complex, highly functionalized organic molecules for research and industrial applications.

Analytical Research Techniques for 2 Cyano 4 Methoxybenzaldehyde

Spectroscopic Characterization for Molecular Structure Confirmation

Spectroscopic techniques are indispensable for elucidating the molecular architecture of 2-Cyano-4-methoxybenzaldehyde. By probing the interactions of the molecule with electromagnetic radiation, these methods provide detailed information about its atomic composition, connectivity, and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of this compound in solution. Both ¹H NMR and ¹³C NMR are utilized to map out the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals corresponding to the aldehyde proton, the aromatic protons, and the methoxy (B1213986) group protons.

Aldehyde Proton (-CHO): A singlet is anticipated in the downfield region, typically between δ 9.8 and 10.5 ppm. This significant downfield shift is due to the strong deshielding effect of the carbonyl group's electronegative oxygen atom.

Aromatic Protons (Ar-H): The three protons on the benzene (B151609) ring will appear in the aromatic region (δ 7.0-8.0 ppm). Their specific chemical shifts and splitting patterns (coupling) depend on their position relative to the electron-withdrawing aldehyde and cyano groups and the electron-donating methoxy group. One would expect a doublet for the proton adjacent to the methoxy group, a doublet for the proton between the cyano and aldehyde groups, and a doublet of doublets for the remaining proton.

Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three equivalent protons of the methoxy group is expected around δ 3.8-4.0 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The spectrum for this compound would display nine distinct signals.

Carbonyl Carbon (-CHO): The aldehyde carbonyl carbon is highly deshielded and appears far downfield, typically in the range of δ 185-195 ppm. docbrown.info

Aromatic Carbons (Ar-C): Six signals are expected in the region of δ 110-165 ppm, corresponding to the carbons of the benzene ring. The carbon attached to the methoxy group will be shifted downfield, while the carbons bearing the electron-withdrawing cyano and aldehyde groups will also experience significant shifts.

Nitrile Carbon (-CN): The carbon of the cyano group typically resonates in the range of δ 115-125 ppm.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear as a signal around δ 55-60 ppm.

| Technique | Functional Group | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H NMR | Aldehyde (-CHO) | 9.8 - 10.5 (singlet) |

| Aromatic (Ar-H) | 7.0 - 8.0 (multiplets) | |

| Methoxy (-OCH₃) | 3.8 - 4.0 (singlet) | |

| ¹³C NMR | Carbonyl (-CHO) | 185 - 195 |

| Aromatic (Ar-C) | 110 - 165 | |

| Nitrile (-CN) | 115 - 125 | |

| Methoxy (-OCH₃) | 55 - 60 |

Mass spectrometry is a destructive analytical technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern. For this compound (C₉H₇NO₂), the molecular weight is 161.16 g/mol . scbt.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 161. Subsequent fragmentation can provide corroborating evidence for the proposed structure. Common fragmentation pathways for this molecule would likely include:

Loss of a hydrogen radical (H·) to give a peak at m/z 160.

Loss of the aldehyde group's formyl radical (·CHO) or carbon monoxide (CO), leading to a significant peak at m/z 132 or 133.

Loss of a methyl radical (·CH₃) from the methoxy group, resulting in a peak at m/z 146.

Cleavage of the cyano group (HCN), which could lead to fragments around m/z 134.

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which allows for the unambiguous confirmation of the elemental composition (C₉H₇NO₂).

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its key structural features.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic Ring | C-H stretch | 3100 - 3000 |

| Aldehyde | C-H stretch | 2900 - 2800 and 2800 - 2700 |

| Nitrile | C≡N stretch | 2240 - 2220 |

| Aldehyde | C=O stretch | 1710 - 1685 |

| Aromatic Ring | C=C stretch | 1600 - 1450 |

| Ether | C-O stretch | 1275 - 1200 (asymmetric) and 1075 - 1020 (symmetric) |

The presence of a strong absorption band around 1700 cm⁻¹ is indicative of the aldehyde carbonyl (C=O) group. A sharp, medium-intensity band in the region of 2240-2220 cm⁻¹ confirms the presence of the cyano (C≡N) group. Additionally, characteristic C-H stretching frequencies for the aromatic ring and the aldehyde group, as well as C-O stretching for the methoxy ether linkage, will be observed.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating this compound from reactants, byproducts, and other impurities, thereby enabling its purification and the accurate determination of its purity.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method is typically employed for this purpose.

In a typical setup, the compound is dissolved in a suitable solvent and injected into the HPLC system. It then passes through a column packed with a nonpolar stationary phase (e.g., C18 silica). A polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used to elute the components. Due to its moderate polarity, this compound will have a characteristic retention time under specific conditions (e.g., column type, mobile phase composition, flow rate, and temperature).

Purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram, detected typically by a UV detector set at a wavelength where the analyte strongly absorbs. For related isomers like 4-Cyano-2-methoxybenzaldehyde, HPLC is the standard method to confirm purity levels of 99% or higher. jayfinechem.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for monitoring the progress of the synthesis of this compound, as the compound is sufficiently volatile and thermally stable for GC analysis.

During the synthesis, small aliquots of the reaction mixture can be withdrawn at different time intervals. These samples are then injected into the GC, where the components are separated based on their boiling points and interactions with the stationary phase of the column. As the separated components elute from the column, they enter the mass spectrometer, which serves as a detector. The MS provides a mass spectrum for each component, allowing for positive identification.

By using GC-MS, chemists can track the consumption of starting materials and the formation of the desired this compound product over time. This allows for the optimization of reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and minimize the formation of impurities.

Advanced Solid-State Characterization (e.g., X-ray Diffraction)

Advanced solid-state characterization techniques are crucial for understanding the three-dimensional structure and packing of molecules in a crystalline solid. Among these, single-crystal X-ray diffraction is the most definitive method for elucidating the precise arrangement of atoms within a crystal lattice. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to the compound's physical and chemical properties.

A thorough search of publicly available crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), reveals that a complete single-crystal X-ray diffraction study for this compound has not been reported. Consequently, detailed experimental data on its crystal structure, such as unit cell parameters and atomic coordinates, are not available at present.

Were such data available, the analysis would provide invaluable insights into the molecular geometry and supramolecular assembly of this compound in the solid state. The planarity of the benzaldehyde (B42025) ring, the orientation of the cyano and methoxy substituents, and the packing of the molecules in the crystal lattice would be determined. This information is critical for understanding polymorphism, solubility, and other solid-state properties relevant to its application in materials science and pharmaceutical development.

The following table outlines the typical crystallographic data that would be obtained from a single-crystal X-ray diffraction analysis.

| Parameter | Description | Value |

|---|---|---|

| Chemical Formula | The elemental composition of the compound. | C₉H₇NO₂ |

| Formula Weight | The mass of one mole of the compound. | 161.16 g/mol |

| Crystal System | The symmetry system of the crystal lattice. | Data not available |

| Space Group | The symmetry group of the crystal structure. | Data not available |

| Unit Cell Dimensions | ||

| a (Å) | The length of the 'a' axis of the unit cell. | Data not available |

| b (Å) | The length of the 'b' axis of the unit cell. | Data not available |

| c (Å) | The length of the 'c' axis of the unit cell. | Data not available |

| α (°) | The angle between the 'b' and 'c' axes. | Data not available |

| β (°) | The angle between the 'a' and 'c' axes. | Data not available |

| γ (°) | The angle between the 'a' and 'b' axes. | Data not available |

| Volume (ų) | The volume of the unit cell. | Data not available |

| Z | The number of molecules per unit cell. | Data not available |

| Calculated Density (g/cm³) | The theoretical density of the crystal. | Data not available |

Computational and Theoretical Investigations of 2 Cyano 4 Methoxybenzaldehyde Potential Research Avenues

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the prediction of molecular properties with high accuracy. Methods like Density Functional Theory (DFT) and Ab Initio calculations are instrumental in understanding the behavior of organic molecules.

DFT, particularly with hybrid functionals like B3LYP, has proven effective for studying benzaldehyde (B42025) derivatives. researchgate.net These methods balance computational cost and accuracy, making them suitable for calculating optimized geometries, vibrational frequencies, and electronic properties. researchgate.net For 2-Cyano-4-methoxybenzaldehyde, DFT calculations could elucidate the influence of the electron-withdrawing cyano (-CN) group and the electron-donating methoxy (B1213986) (-OCH3) group on the geometry and stability of the benzaldehyde ring.

Ab initio methods, while computationally more intensive, can offer even higher accuracy for specific properties and can be used to benchmark DFT results. The application of these methods would provide a detailed and reliable theoretical framework for the molecular characteristics of this compound.

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Quantum chemical calculations can provide a detailed picture of electron distribution and orbital energies.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability; a smaller gap suggests higher reactivity. researchgate.net For this compound, the presence of the cyano group is expected to lower the LUMO energy, making the molecule a better electron acceptor, while the methoxy group would raise the HOMO energy. A detailed analysis would quantify these effects.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic sites. For aldehydes, the region around the carbonyl oxygen typically shows a negative potential (red/yellow), indicating a site for electrophilic attack, while the aldehyde hydrogen and ring protons are in regions of positive potential (blue). mdpi.com In this compound, the nitrogen atom of the cyano group would also represent a region of high electron density. An MEP analysis would be invaluable for predicting intermolecular interactions and sites of chemical reactions.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge delocalization and hyperconjugative interactions within the molecule. mahendrapublications.com For instance, in 4-methoxybenzaldehyde (B44291), studies have used NBO analysis to investigate the stability arising from electron delocalization between the benzene (B151609) ring and the substituent groups. mahendrapublications.com A similar analysis for the title compound would clarify the electronic interplay between the aromatic ring, the aldehyde, the methoxy, and the cyano groups.

Computational methods are widely used to predict various types of spectra, which is essential for the identification and characterization of new compounds.

Vibrational Spectroscopy (IR and Raman): DFT calculations can accurately predict the vibrational frequencies of a molecule. nih.gov By calculating the harmonic vibrational frequencies, a theoretical infrared (IR) and Raman spectrum can be generated. These theoretical spectra are invaluable for assigning the vibrational modes observed in experimental spectra. mahendrapublications.com For a molecule with multiple functional groups like this compound, theoretical calculations would be essential to unambiguously assign characteristic vibrations such as the C=O stretch of the aldehyde, the C≡N stretch of the cyano group, and various aromatic ring modes. Below is a sample table format showing how calculated and experimental vibrational frequencies are typically compared for a related molecule.

Table 1: Comparison of Theoretical and Experimental Vibrational Frequencies for 4-methoxybenzaldehyde (Sample Data)

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) | Experimental Frequency (cm⁻¹) (FT-IR) |

|---|---|---|

| C-H stretch (aldehyde) | 2865 | 2841 |

| C=O stretch | 1695 | 1684 |

| Ring C=C stretch | 1602 | 1600 |

| O-CH₃ stretch | 1265 | 1260 |

This table is illustrative and based on data for a related compound to show the typical correlation achieved between theoretical and experimental values. researchgate.netmahendrapublications.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). dergipark.org.tr Theoretical predictions of chemical shifts are highly useful for assigning signals in experimental NMR spectra, especially for complex aromatic systems. For this compound, calculations would help assign the specific protons and carbons of the substituted benzene ring. A strong correlation between calculated and experimental shifts, often established via a linear regression analysis, validates the computed molecular structure. dergipark.org.tr

Reaction Mechanism Modeling and Energy Profiling

Beyond static molecular properties, computational chemistry is a powerful tool for exploring reaction pathways and understanding reaction mechanisms. nih.gov This involves locating transition states and calculating activation energies, providing a detailed energy profile for a chemical reaction.

For this compound, several reactions could be investigated computationally:

Nucleophilic Addition to the Carbonyl Group: The aldehyde group is susceptible to nucleophilic attack. Modeling reactions like the aldol (B89426) condensation or the addition of Grignard reagents would involve identifying the transition state for the C-C bond formation and calculating the energy barrier for the reaction. acs.org This would provide insights into the reactivity of the aldehyde group as influenced by the other substituents.

Aromatic Substitution: The electronic nature of the aromatic ring, influenced by the three substituents, will direct further electrophilic or nucleophilic aromatic substitution. Computational modeling could predict the most likely position for substitution by calculating the energies of the intermediate sigma complexes.

By constructing a potential energy surface, these theoretical studies can provide a comprehensive understanding of the kinetics and thermodynamics of reactions involving this compound, guiding the design of synthetic routes and the prediction of reaction outcomes. chemrxiv.org

Future Research Directions and Translational Opportunities

Development of Innovative and Sustainable Synthetic Strategies

The industrial production and laboratory synthesis of 2-Cyano-4-methoxybenzaldehyde are pivotal for its application in pharmaceuticals and other fine chemicals. chemicalbull.comlongshinebiotech.com Future research is increasingly focused on developing "green" and more efficient synthetic routes that prioritize environmental benignity, operational safety, and economic viability.

Key areas of development include:

Avoidance of Hazardous Reagents: Traditional synthetic methods for introducing the cyano group often rely on highly toxic cyanide salts. google.com A significant research direction is the development of pathways that circumvent these hazardous materials. One patented method, for instance, generates the cyano group from a more readily available carboxylic acid via ammoniation and dehydration, thereby avoiding toxic cyanides. google.com

Catalyst Innovation: Research into novel catalytic systems can lead to milder reaction conditions, higher yields, and improved selectivity. This includes exploring cost-effective and recoverable catalysts to replace expensive or environmentally harmful ones, such as moving away from silver nitrate (B79036) for hydrolysis in favor of weaker bases or DMSO. google.com The development of catalyst-assisted reactions is a cornerstone of green organic chemistry. nih.gov

Process Intensification and Optimization: Future strategies will likely involve optimizing reaction parameters such as temperature, pressure, and solvent systems to maximize yield and minimize energy consumption. google.comgoogle.com The use of flow reactors and microwave-assisted synthesis represents promising avenues for improving efficiency and scalability over traditional batch processes. nih.gov

Alternative Solvents: A major goal in sustainable chemistry is the replacement of volatile and toxic organic solvents. nih.gov Research could explore the use of greener solvents like supercritical fluids (e.g., CO2), ionic liquids, or even water-based systems for the synthesis of this compound and its precursors. nih.govgoogle.com

| Synthetic Strategy | Objective | Example/Potential Approach | Reference |

|---|---|---|---|

| Green Cyanation | Replace highly toxic cyanide reagents. | Synthesis from carboxylic acids via ammoniation and dehydration. | google.com |

| Advanced Catalysis | Improve efficiency and reduce reliance on expensive or toxic catalysts. | Exploring non-precious metal catalysts; replacing silver nitrate with organic bases for hydrolysis. | google.comnih.gov |

| Solvent Replacement | Minimize use of hazardous organic solvents. | Utilizing water, supercritical CO2, or other environmentally benign solvent systems. | nih.govgoogle.com |

| Process Optimization | Increase yield, reduce energy consumption, and improve scalability. | Implementation of flow chemistry or microwave-assisted reactions. | nih.gov |

Exploration of Expanded Applications in New Chemical Entities Discovery

This compound is a valuable building block for constructing more complex molecules, particularly in the realm of medicinal chemistry. google.comcsmres.co.uk Its distinct functional groups allow for a variety of chemical transformations, making it an ideal starting point for generating libraries of new chemical entities (NCEs) for drug discovery.

Future opportunities in this area include:

Scaffold for Heterocyclic Synthesis: The aldehyde and cyano groups can participate in a wide array of cyclization reactions to form diverse heterocyclic systems. researchgate.net These scaffolds are prevalent in many biologically active compounds. Research focused on developing novel cascade reactions starting from this compound could efficiently generate complex molecular architectures. researchgate.net

Fragment-Based Drug Discovery (FBDD): As a relatively small molecule, it can be used as a fragment in FBDD campaigns to identify initial hits that can be grown or linked to develop potent drug candidates.

Synthesis of Bioactive Molecules: The compound is already known as an intermediate in the synthesis of Finerenone, a non-steroidal mineralocorticoid receptor antagonist. longshinebiotech.comjayfinechem.com Further exploration could involve its use in synthesizing analogs of existing drugs or entirely new classes of therapeutic agents targeting a range of diseases. The strategic design of building blocks is a pragmatic way to improve the quality of candidate drugs. csmres.co.uk

| Application Area | Rationale | Potential Outcome | Reference |

|---|---|---|---|

| Heterocycle Synthesis | Bifunctional nature allows for diverse cyclization reactions. | Rapid generation of novel molecular scaffolds for medicinal chemistry. | researchgate.net |

| Lead Compound Generation | Serves as a key intermediate for complex pharmaceuticals. | Development of new drugs and analogs, such as in the case of Finerenone. | longshinebiotech.comjayfinechem.com |

| Fragment-Based Discovery | Its molecular properties are suitable for fragment screening. | Identification of starting points for novel drug development programs. | csmres.co.uk |

Integration into Advanced Materials Science Research

The unique electronic and structural properties imparted by the cyano and benzaldehyde (B42025) functionalities position this compound as a candidate for developing novel organic materials.

Translational opportunities in materials science include:

Functional Polymers: The aldehyde group can be readily incorporated into polymer backbones or used to functionalize existing polymers through reactions like condensation or reductive amination. whiterose.ac.uk This could lead to materials with tailored properties for applications in coatings, adhesives, or specialty plastics.

Organic Electronics: Aromatic nitriles and aldehydes are common components in molecules designed for organic electronics. Future research could explore the synthesis of derivatives for use as organic semiconductors, components in organic light-emitting diodes (OLEDs), or in dye-sensitized solar cells. The cyano group, in particular, can influence the electronic properties and molecular packing of such materials.

Metal-Organic Frameworks (MOFs): The functional groups on this compound could be modified to create organic ligands for the synthesis of MOFs. researchgate.net These porous materials have vast potential in gas storage, catalysis, and sensing, and incorporating this specific chemical moiety could impart unique functionalities to the resulting frameworks. researchgate.net

Predictive Modeling and Data-Driven Design for Enhanced Utility

Computational chemistry offers powerful tools to accelerate research and development, and these can be applied to this compound to predict its behavior and design new applications.

Future research directions leveraging computational approaches include:

Reaction Pathway Modeling: Quantum mechanical calculations can be used to model proposed synthetic routes, predict reaction outcomes, and understand reaction mechanisms. This can guide the development of more efficient and sustainable synthetic strategies by identifying optimal conditions and catalysts before extensive lab work is undertaken.

Virtual Screening and Molecular Docking: In drug discovery, the structure of this compound can be used as a basis for designing virtual libraries of derivatives. These virtual compounds can then be screened against biological targets using molecular docking simulations to identify promising candidates for synthesis and biological testing.

Predicting Material Properties: Computational methods, such as Density Functional Theory (DFT), can be employed to predict the electronic and photophysical properties of novel materials derived from this compound. aps.orgresearchgate.net This allows for the in silico design of materials with desired characteristics for applications in electronics or photonics, guiding synthetic efforts toward the most promising candidates. aps.org

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Cyano-4-methoxybenzaldehyde?

- Answer: Synthesis typically involves two primary routes:

- Cyanation of 4-methoxybenzaldehyde derivatives using cyanating agents (e.g., KCN, CuCN) via nucleophilic substitution under controlled temperatures (60–80°C) and inert atmospheres.

- Formylation of 4-methoxybenzonitrile precursors using Vilsmeier-Haack or Gattermann-Koch reactions. Solvent polarity (e.g., DMF, THF) and catalyst selection (e.g., AlCl₃) critically influence yield .

- Methodological Tip: Monitor reaction progress via TLC or HPLC, and purify via recrystallization (ethanol/water mixtures) or column chromatography.

Q. What spectroscopic techniques are employed to characterize this compound?

- Answer: Key techniques include:

- NMR Spectroscopy: ¹H NMR (aldehyde proton at δ 9.8–10.2 ppm; methoxy at δ 3.8–4.0 ppm) and ¹³C NMR (nitrile carbon at δ 115–120 ppm).

- IR Spectroscopy: C≡N stretch (~2240 cm⁻¹) and aldehyde C=O stretch (~1700 cm⁻¹).

- Mass Spectrometry: Molecular ion peak ([M+H]⁺) to confirm molecular weight (C₉H₇NO₂; MW 161.16 g/mol).

- X-ray Crystallography: Resolves spatial arrangement in crystalline form .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer:

- PPE: Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection (NIOSH-approved masks) for prolonged exposure.

- Storage: Airtight containers in cool, dry conditions away from oxidizers.

- Emergency Measures: Flush skin/eyes with water for 15 minutes; seek medical attention for persistent irritation. Use fume hoods for reactions .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic addition reactions?

- Answer:

- Density Functional Theory (DFT): Models electron density distribution to identify electrophilic hotspots (e.g., aldehyde carbon).

- QSPR Models: Correlate substituent effects (e.g., methoxy’s +M effect) with reaction kinetics.

- Molecular Docking: Simulates interactions with biological targets (e.g., enzymes) to predict binding affinities .

Q. What strategies resolve contradictions in reported stability data for this compound under acidic conditions?

- Answer:

- Controlled Stability Studies: Vary pH (1–5) and temperature (25–60°C) while monitoring degradation via HPLC.

- Comparative Analysis: Replicate literature methods precisely to identify discrepancies (e.g., solvent purity, catalyst traces).

- Degradation Product Identification: Use LC-MS to characterize byproducts (e.g., hydrolysis to 4-methoxybenzoic acid) .

Q. What is the mechanism behind the antibacterial activity of derivatives of this compound?

- Answer:

- Schiff Base Formation: The aldehyde group reacts with lysine residues in bacterial enzymes, inhibiting metabolic pathways.

- Lipophilicity Enhancement: The nitrile group improves membrane permeability.

- SAR Studies: Modify substituents (e.g., halogenation) to optimize target specificity and minimize cytotoxicity .

Q. How does the electron-withdrawing cyano group influence the electrophilicity of the aldehyde moiety in this compound?

- Answer:

- Inductive Effect: The -CN group withdraws electron density, increasing the aldehyde carbon’s electrophilicity (Hammett σₘ ≈ 0.56).

- Kinetic Validation: Compare reaction rates with analogs (e.g., 4-methoxybenzaldehyde) in nucleophilic additions (e.g., with Grignard reagents).

- Computational Validation: Fukui indices quantify local electrophilicity via DFT .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。